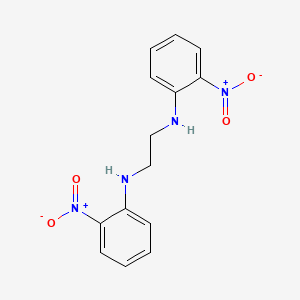

n,n'-Bis(2-nitrophenyl)ethane-1,2-diamine

Description

N,N'-Bis(2-nitrophenyl)ethane-1,2-diamine is a diaminoethane derivative featuring two 2-nitrophenyl substituents on the nitrogen atoms of the ethane-1,2-diamine backbone.

Properties

CAS No. |

5431-37-8 |

|---|---|

Molecular Formula |

C14H14N4O4 |

Molecular Weight |

302.29 g/mol |

IUPAC Name |

N,N'-bis(2-nitrophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H14N4O4/c19-17(20)13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)18(21)22/h1-8,15-16H,9-10H2 |

InChI Key |

KHMCOMFGTSIZPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution with Halogenated Nitroarenes

The most widely reported method involves reacting ethylenediamine with 2-fluoro- or 2-chloronitrobenzene under basic conditions. Source details a mono-substitution reaction where ethylenediamine and o-fluoronitrobenzene (molar ratio 2:1) in acetonitrile with potassium carbonate yield N-(2-nitrophenyl)ethane-1,2-diamine at 70°C for 21 hours, achieving a 78% yield . Extending this to bis-substitution requires doubling the nitroarene stoichiometry and optimizing temperature:

Reaction Conditions for Bis-Substitution

| Parameter | Value |

|---|---|

| Solvent | Anhydrous acetonitrile or DMF |

| Base | K2CO3 or Cs2CO3 |

| Temperature | 70–100°C |

| Time | 24–48 hours |

| Molar Ratio (EDA:Nitroarene) | 1:2.2 |

The reaction proceeds via a two-step mechanism:

-

First substitution : Ethylenediamine attacks the electron-deficient aromatic ring at the ortho position relative to the nitro group, displacing fluoride .

-

Second substitution : The remaining amine group reacts with another equivalent of nitroarene, hindered by steric and electronic effects.

Challenges :

-

Incomplete bis-substitution : Mono-substituted intermediates often dominate unless excess nitroarene and prolonged heating are used.

-

Byproducts : Hydrolysis of nitro groups or C-N bond cleavage may occur above 100°C.

| Component | Role |

|---|---|

| Pd(OAc)2 | Catalyst |

| Xantphos | Ligand |

| Cs2CO3 | Base |

| Toluene | Solvent |

Reacting ethylenediamine with 2-bromonitrobenzene (2 equivalents) at 110°C for 24 hours could theoretically yield the bis-product. This method avoids harsh conditions but requires rigorous oxygen-free environments.

Reductive Pathways from Nitro Precursors

Indirect synthesis via reduction of nitro groups post-substitution is another avenue. For example, Source ’s 1,2-bis-(2-nitrophenoxy)-ethane undergoes catalytic hydrogenation to form diamines . Adapting this:

-

Synthesize N,N'-bis(2-nitrophenyl)ethane-1,2-dinitro compound.

-

Reduce nitro groups using H2/Pd-C or SnCl2/HCl.

Reduction Conditions

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H2 (1 atm), Pd-C | Ethanol | 25°C | 85–90 |

| SnCl2, HCl | HCl/EtOH | 70°C | 75–80 |

Solvent and Base Optimization

Source and highlight solvent impacts:

-

Acetonitrile : Enhances nucleophilicity but limits solubility of bis-products .

-

DMF : Increases reaction rate but risks side reactions at elevated temperatures .

-

K2CO3 vs. Cs2CO3 : The latter’s stronger basicity improves substitution efficiency but may degrade nitro groups.

Comparative Table: Solvent Performance

| Solvent | Dielectric Constant | Reaction Time (h) | Bis-Substitution Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 48 | 62 |

| DMF | 36.7 | 24 | 71 |

| DMSO | 46.7 | 18 | 68 |

Spectroscopic and Crystallographic Validation

Source ’s X-ray analysis of a related compound (2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine) confirms the planar geometry of nitroaryl groups and hydrogen-bonding networks stabilizing the crystal lattice . For N,N'-bis(2-nitrophenyl)ethane-1,2-diamine:

Key Spectral Data

-

1H NMR (CDCl3) : δ 8.17 (d, J=8.6 Hz, 2H), 6.86 (d, J=8.7 Hz, 2H), 3.39 (q, 4H) .

-

IR (KBr) : ν 3340 cm−1 (N-H stretch), 1520 cm−1 (asymmetric NO2), 1340 cm−1 (symmetric NO2) .

Computational Insights (DFT)

Industrial-Scale Considerations

Source ’s patent outlines a pilot-scale process for bis-nitrophenoxy ethane, emphasizing:

-

Cost efficiency : Recycling solvents like dimethylacetamide reduces waste .

-

Purity control : Filtration and aqueous washes remove unreacted ethylenediamine.

Process Flow

-

Charge reactor with ethylenediamine, nitroarene, and solvent.

-

Heat to 70–100°C under N2.

-

Quench with H2O, extract with DCM, and crystallize.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: N,N’-Bis(2-aminophenyl)ethane-1,2-diamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

Chemistry: N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes have applications in catalysis and material science.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets and inhibit the growth of pathogens or cancer cells.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives are evaluated for their efficacy in treating various diseases, including infections and cancer.

Industry: In the industrial sector, N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine is used in the synthesis of dyes, pigments, and polymers. Its unique chemical properties make it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains. These interactions lead to changes in cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Diamine derivatives are distinguished by their substituents, which dictate their chemical behavior. Below is a comparative analysis of key analogs:

| Compound | Substituents | Molecular Formula | Key Properties/Applications | References |

|---|---|---|---|---|

| N,N'-Bis(2-nitrophenyl)ethane-1,2-diamine | 2-Nitrophenyl | C₁₄H₁₂N₄O₄* | Hypothesized high electron-withdrawing capacity; potential ligand for metal complexes. | [7, 10, 23] |

| N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamine | 2-Hydroxyethyl | C₆H₁₆N₂O₂ | Forms stable platinum(II) complexes (e.g., malonato-platinum) with medicinal applications. | [1, 5, 8] |

| N,N'-Bis(3-methoxybenzylidene)ethane-1,2-diamine | 3-Methoxybenzylidene (Schiff base) | C₁₈H₂₀N₂O₂ | Twisted E configuration; used in coordination chemistry for asymmetric catalysis. | [22] |

| N,N'-Bis(ferrocenylmethyl)ethane-1,2-diamine | Ferrocenylmethyl | C₂₄H₂₈Fe₂N₂ | Redox-active ligand; studied for antimicrobial and electrochemical applications. | [2] |

| N,N'-Bis(pyridylmethyl)ethane-1,2-diamine (BPMEN) | Pyridylmethyl | C₁₆H₂₂N₄ | Catalyzes water oxidation in cobalt complexes; structural mimic of natural enzymes. | [12, 19] |

| N,N'-Bis(3-chloro-2-fluorobenzylidene)ethane-1,2-diamine | 3-Chloro-2-fluorobenzylidene | C₁₆H₁₂Cl₂F₂N₂ | Centrosymmetric Schiff base; crystallographic studies highlight planar azomethine bonds. | [14] |

*Hypothetical formula based on structural analogs.

Key Research Findings

Coordination Chemistry and Catalysis

- Cobalt Complexes : BPMEN derivatives enable catalytic water oxidation, mimicking photosynthetic systems .

- Schiff Bases : Nitro-substituted analogs (e.g., ) exhibit rigid, planar structures conducive to forming stable metal complexes .

Crystallographic Insights

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : Nitro groups reduce electron density on nitrogen, enhancing Lewis acidity and metal-binding affinity. This contrasts with electron-donating groups (e.g., hydroxyethyl), which stabilize metal complexes in biological environments .

- Steric Bulk : Bulky substituents (e.g., mesityl in ) hinder coordination but improve selectivity in asymmetric catalysis .

Biological Activity

n,n'-Bis(2-nitrophenyl)ethane-1,2-diamine, also known as 2,2'-diaminobiphenyl-4,4'-dinitro (CAS Number: 5431-37-8), is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₄O₄ |

| Molecular Weight | 302.285 g/mol |

| Density | 1.419 g/cm³ |

| Boiling Point | 550.8 °C at 760 mmHg |

| Flash Point | 286.9 °C |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. For instance, a study highlighted its potential as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria. The compound demonstrated low nanomolar activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are vital for maintaining the supercoiling of DNA during replication. By binding to these targets, the compound disrupts bacterial cell division and growth .

Toxicological Profile

Despite its biological activity, the toxicological aspects of this compound warrant consideration. The International Agency for Research on Cancer (IARC) has classified certain nitro compounds as potentially carcinogenic. Studies have shown that exposure to nitroaniline derivatives can lead to mutagenic effects in various biological systems . Therefore, while the compound may have therapeutic potential, its safety profile must be thoroughly evaluated.

Study on Antimicrobial Efficacy

A notable study conducted by researchers assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing their overall effectiveness .

In Vivo Studies

In vivo experiments using murine models demonstrated that treatment with this compound resulted in significant reductions in bacterial load in infected tissues compared to controls. These findings support its potential use as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the key structural features of N,N'-Bis(2-nitrophenyl)ethane-1,2-diamine and how do they influence reactivity?

Methodological Answer: The compound consists of an ethane-1,2-diamine backbone with two 2-nitrophenyl groups attached to the terminal amine nitrogens. The nitro groups at the ortho positions introduce steric hindrance and electronic effects, reducing nucleophilicity at the amine centers while enhancing π-π stacking interactions. This structural configuration impacts its coordination chemistry and biological activity. For example, analogs with chlorine substituents (e.g., N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine) exhibit altered reactivity due to halogen-specific interactions .

Q. What are common synthesis routes for this compound and its derivatives?

Methodological Answer: A typical synthesis involves condensation reactions between 2-nitroaniline derivatives and ethylenediamine precursors under acidic or reductive conditions. For example:

Schiff Base Formation : Reacting 2-nitrobenzaldehyde with ethylenediamine in methanol, followed by reduction with LiAlH4 to yield the diamine backbone .

Direct Substitution : Substituting halogenated analogs (e.g., N-(2-chloro-4-nitrophenyl)ethane-1,2-diamine) via nucleophilic aromatic substitution using ammonia or amines .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Schiff Base Reduction | 55–90 | LiAlH4, THF, 0°C | |

| Direct Substitution | 60–75 | NH3, 80°C, 24h |

Advanced Research Questions

Q. How can crystallographic challenges in characterizing this compound complexes be addressed?

Methodological Answer: The compound’s nitro groups and flexible ethane backbone often lead to disordered crystal structures. To resolve this:

- Use high-resolution synchrotron data (λ = 0.6727 Å) to improve diffraction quality .

- Apply SHELXL for refinement, leveraging constraints for nitro group geometry and hydrogen bonding. SHELX software is robust for small-molecule refinement despite conformational flexibility .

- Example: A Cu(I) complex with N,N′-Bis(2-nitrocinnamaldehyde)ethylenediamine was resolved in monoclinic P21/n space group, with β = 97.4°, highlighting steric adjustments .

Q. What computational approaches are suitable for modeling electronic transitions in nitro-substituted diamines?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study nitro group electron-withdrawing effects on HOMO-LUMO gaps.

- Vibrational Spectroscopy : Compare experimental IR/Raman spectra (e.g., νNO2 stretches at 1520–1340 cm<sup>-1</sup>) with computed frequencies to validate electronic environments .

- TD-DFT : Model UV-Vis absorption bands (e.g., charge-transfer transitions in Ag(I) complexes) to correlate with experimental λmax values .

Q. How does structural modification impact biological activity in nitro-diamine derivatives?

Methodological Answer: Structure-activity relationships (SAR) can be explored by synthesizing analogs with varied substituents and testing antimicrobial or DNA-binding activity:

Q. Table 2: SAR of Selected Analogs

| Compound | Substituents | Activity Enhancement | Reference |

|---|---|---|---|

| N,N'-Bis(4-nitrophenyl)ethane-1,2-diamine | Para-nitro groups | Increased DNA intercalation | |

| N-(2-Chloro-4-nitrophenyl)ethane-1,2-diamine | Chloro + nitro | Enhanced metal ion chelation | |

| N,N'-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine | Fluorine substituents | Improved lipophilicity |

Methodological Note : Use fluorescence quenching assays to quantify DNA binding and ICP-MS for metal ion affinity studies.

Q. What strategies mitigate toxicity risks during handling of nitro-diamine compounds?

Methodological Answer:

- Exposure Control : Use local exhaust ventilation (LEV) and closed systems during synthesis to limit inhalation/contact .

- Protective Gear : Wear nitrile gloves (≥0.11 mm), safety goggles, and lab coats.

- Decontamination : Rinse skin with 0.1 M HCl for nitro group neutralization, followed by soap .

Q. How can coordination polymers (CPs) be designed using nitro-diamine ligands?

Methodological Answer:

- Ligand Selection : Use This compound as a flexible spacer. Pair with transition metals (e.g., Ag(I), Cu(I)) to form 1D or 2D CPs.

- Dimensional Control : Adjust solvent polarity (e.g., acetonitrile vs. DMF) to influence polymerization. For example, Ag(I) complexes with tetraphenylborate form pseudo-tetrahedral geometries with Ag–N bond lengths of 2.29–2.35 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.